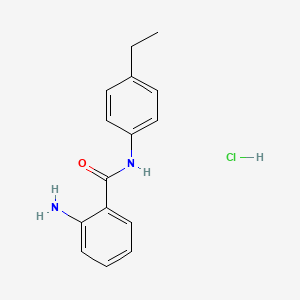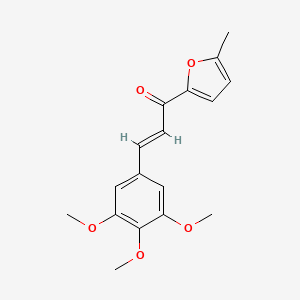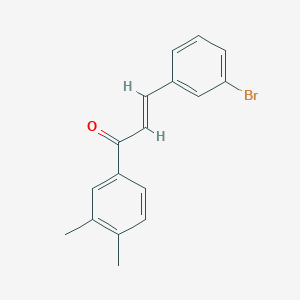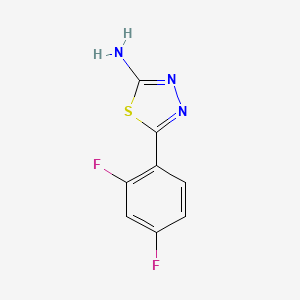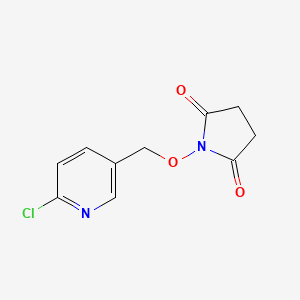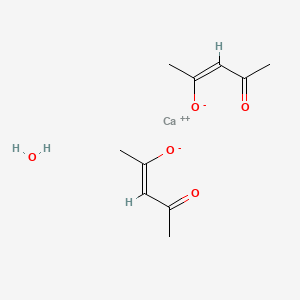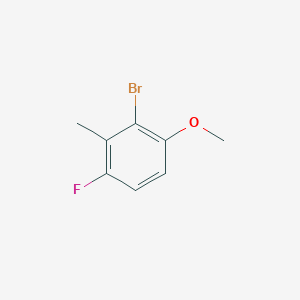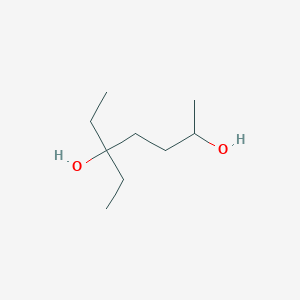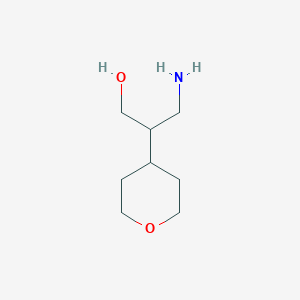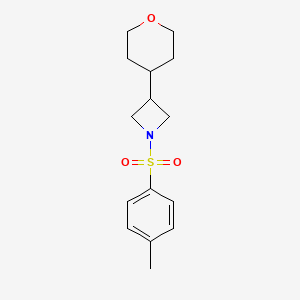
(3-Phenylpropyl)trimethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Phenylpropyl)trimethoxysilane is an organosilicon compound with the chemical formula C12H20O3Si. It is a versatile compound used in various industrial and scientific applications due to its unique chemical properties. The compound consists of a phenyl group attached to a propyl chain, which is further connected to a silicon atom bonded to three methoxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenylpropyl)trimethoxysilane typically involves the reaction of phenylpropyl alcohol with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. Common catalysts used in this reaction include platinum or palladium-based catalysts .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation or other separation techniques to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Phenylpropyl)trimethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are facilitated by the presence of the methoxy groups attached to the silicon atom, which can be easily hydrolyzed to form silanol groups.
Common Reagents and Conditions:
Hydrolysis: The compound reacts with water in the presence of an acid or base catalyst to form silanol groups.
Condensation: Silanol groups can further condense to form siloxane bonds, leading to the formation of polymers or cross-linked networks.
Polymerization: The compound can undergo polymerization reactions to form silicone-based materials with unique properties.
Major Products Formed: The major products formed from these reactions include siloxane polymers, cross-linked silicone networks, and other organosilicon compounds with diverse applications .
Wissenschaftliche Forschungsanwendungen
(3-Phenylpropyl)trimethoxysilane has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (3-Phenylpropyl)trimethoxysilane involves the hydrolysis of the methoxy groups to form silanol groups, which can then undergo condensation reactions to form siloxane bonds. These reactions result in the formation of stable silicon-oxygen-silicon linkages, which contribute to the compound’s unique properties. The molecular targets and pathways involved in these reactions include the silicon atom and the surrounding functional groups, which facilitate the formation of siloxane networks .
Vergleich Mit ähnlichen Verbindungen
Trimethoxysilane: A simpler analog with three methoxy groups attached to a silicon atom, used as a precursor for various silicone materials.
(3-Aminopropyl)trimethoxysilane: Contains an amino group instead of a phenyl group, used in surface modification and as a coupling agent.
(3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidyl group, used in the preparation of epoxy-based materials.
Uniqueness: (3-Phenylpropyl)trimethoxysilane is unique due to the presence of the phenyl group, which imparts specific chemical and physical properties to the compound. This makes it particularly useful in applications requiring enhanced thermal stability, chemical resistance, and specific interactions with organic molecules .
Eigenschaften
IUPAC Name |
trimethoxy(3-phenylpropyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3Si/c1-13-16(14-2,15-3)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHQNHAPYJVORK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCC1=CC=CC=C1)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
